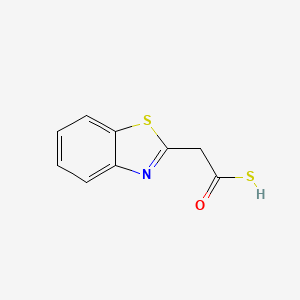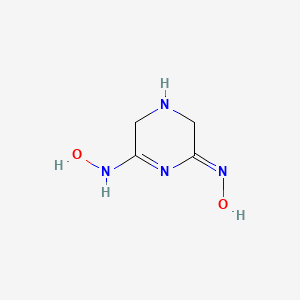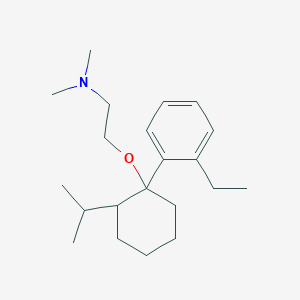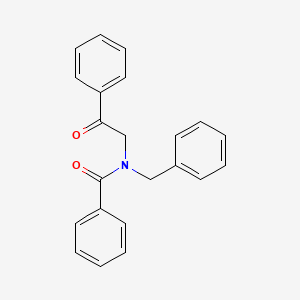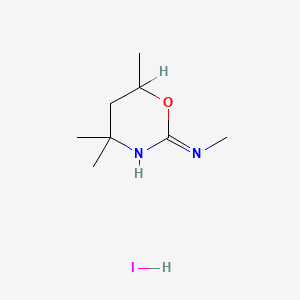
4,4,6-Trimethyl-2-methylamino-5,6-dihydro-4H-1,3-oxazine hydroiodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4,6-Trimethyl-2-methylamino-5,6-dihydro-4H-1,3-oxazine hydroiodide is a heterocyclic compound that belongs to the oxazine family This compound is characterized by its unique structure, which includes a six-membered ring containing both nitrogen and oxygen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4,4,6-Trimethyl-2-methylamino-5,6-dihydro-4H-1,3-oxazine hydroiodide can be synthesized through several methods. One common approach involves the amination of 4,4,6-trimethyl-2-methylthio-5,6-dihydro-4H-1,3-oxazine. Another method includes the cyclization of N-aryl-N′-(2-methyl-4-hydroxy-2-amyl)-S-methylisothiourea .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves the use of efficient catalysts and optimized reaction conditions to achieve high yields. For example, N-Bromosuccinimide (NBS) has been reported as an effective catalyst for the synthesis of 2-aryl/heteroaryl-5,6-dihydro-4H-1,3-oxazines under ultrasound irradiation .
Analyse Chemischer Reaktionen
Types of Reactions
4,4,6-Trimethyl-2-methylamino-5,6-dihydro-4H-1,3-oxazine hydroiodide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the nitrogen and oxygen atoms in the oxazine ring.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. Substitution reactions often involve halogenating agents such as bromine or chlorine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxazine derivatives with additional oxygen-containing functional groups, while reduction reactions may result in the formation of amine derivatives.
Wissenschaftliche Forschungsanwendungen
4,4,6-Trimethyl-2-methylamino-5,6-dihydro-4H-1,3-oxazine hydroiodide has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and polymers.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Wirkmechanismus
The mechanism of action of 4,4,6-Trimethyl-2-methylamino-5,6-dihydro-4H-1,3-oxazine hydroiodide involves its interaction with molecular targets through its nitrogen and oxygen atoms. These interactions can lead to the formation of cations and other reactive intermediates, which can then participate in various chemical reactions . The compound’s ability to undergo ionization and form cations is a key aspect of its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 4,4,6-Trimethyl-2-methylamino-5,6-dihydro-4H-1,3-oxazine hydroiodide include other oxazine derivatives such as 4,4,6-Trimethyl-2-arylamino-5,6-dihydro-4H-1,3-oxazines and 4,4,6-Trimethyl-2-methylthio-5,6-dihydro-4H-1,3-oxazine .
Uniqueness
What sets this compound apart from similar compounds is its specific substitution pattern and the presence of the hydroiodide group. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Eigenschaften
CAS-Nummer |
37723-85-6 |
|---|---|
Molekularformel |
C8H17IN2O |
Molekulargewicht |
284.14 g/mol |
IUPAC-Name |
N,4,4,6-tetramethyl-1,3-oxazinan-2-imine;hydroiodide |
InChI |
InChI=1S/C8H16N2O.HI/c1-6-5-8(2,3)10-7(9-4)11-6;/h6H,5H2,1-4H3,(H,9,10);1H |
InChI-Schlüssel |
CPVAJBZRRNBWTJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(NC(=NC)O1)(C)C.I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



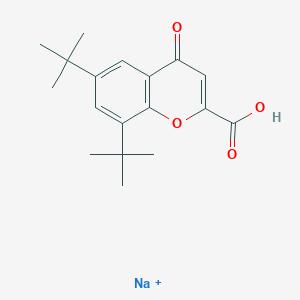
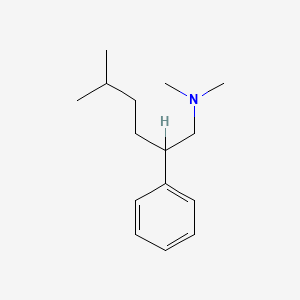
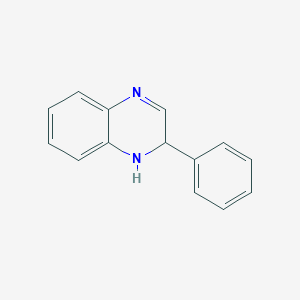


![N-[(3-nitrophenyl)methylideneamino]acetamide](/img/structure/B14682476.png)
![[1-(4-Nitrophenyl)ethylidene]hydrazine](/img/structure/B14682478.png)
![2,2'-[(2,3,5,6-Tetramethyl-1,4-phenylene)bis(oxy)]di(ethan-1-ol)](/img/structure/B14682485.png)
